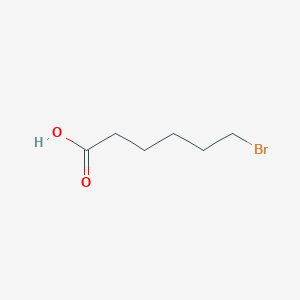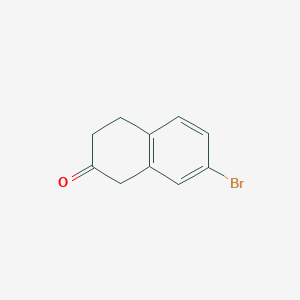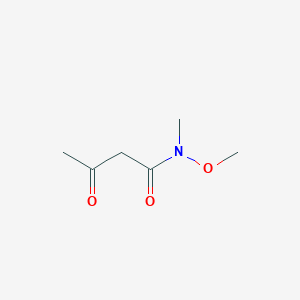![molecular formula C19H14 B135010 6-Methylbenz[a]anthracene CAS No. 316-14-3](/img/structure/B135010.png)
6-Methylbenz[a]anthracene
Description
6-Methylbenz[a]anthracene, also known as this compound, is a useful research compound. Its molecular formula is C19H14 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409457. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benz(a)Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s generally understood that the interaction of ligands with their target biomolecules, a concept known as target engagement (te), is crucial in drug discovery . This interaction allows research teams to design and interpret quality in vivo experiments, providing a more refined assessment of target validation .
Mode of Action
The mode of action reflects the key & obligatory steps through which a chemical interacts with the organism and the organism’s response . It’s important to note that defining sufficiency for Mode of Action is a judgment call by experts and incorporates data from multiple sources .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help in understanding the downstream effects of a compound’s interaction with its targets.
Pharmacokinetics
Pharmacokinetics studies how the body affects a specific drug after administration .
Result of Action
It’s known that the compound is a polycyclic arene and has been manually annotated by the chebi team .
Properties
IUPAC Name |
6-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIBRJNTTODOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873919 | |
| Record name | 6-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316-14-3, 316-49-4 | |
| Record name | 6-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-E33 6-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methyltetraphene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAC9SJF3PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is notable about the structure of 6-methylbenz[a]anthracene compared to other similar compounds?
A1: this compound (6-MBA) exhibits a remarkably planar structure compared to other benz[a]anthracene derivatives. X-ray crystallography studies revealed minimal deviations of its carbon atoms from planarity, even the methyl group is only slightly displaced []. This planarity is significant as it influences the molecule's ability to intercalate into DNA, a crucial step in its carcinogenic activity. Additionally, the K-region bond C(5)-C(6) in 6-MBA is notably short (1.328 Å) compared to other similar compounds, along with short C(8)-C(9) and C(10)-C(11) bonds in its anthracene D ring []. These bond lengths are relevant when considering potential metabolic activation sites.
Q2: How is this compound metabolized in living organisms?
A2: Research using rat liver microsomes identified various metabolic products of 6-MBA, including several hydroxylated forms (3-hydroxy-6-MBA, 4-hydroxy-6-MBA, 5-hydroxy-6-MBA), multiple dihydrodiols (6-MBA trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols), and 4-hydroxy-6-MBA trans-10,11-dihydrodiol []. Interestingly, 6-hydroxymethylbenz[a]anthracene and its related metabolites were also observed, highlighting the potential for metabolic activation at the methyl group []. The specific profile of metabolites generated was found to be dependent on the cytochrome P450 enzymes present in the liver microsomes, indicating potential inter-individual variability in 6-MBA metabolism [].
Q3: Which metabolites of this compound exhibit the highest mutagenic activity?
A3: Studies employing the Ames test with Salmonella typhimurium TA100 revealed a range of mutagenic activities for the different metabolites of 6-MBA. The trans-3,4-dihydrodiol and trans-8,9-dihydrodiol exhibited the most potent mutagenic activities, surpassing even the parent compound, 6-MBA []. This suggests that the dihydrodiol metabolites, particularly the 3,4- and 8,9-isomers, are likely further metabolized to highly reactive epoxide species that can directly damage DNA []. This finding highlights the importance of understanding metabolic activation pathways when assessing the carcinogenic potential of polycyclic aromatic hydrocarbons like 6-MBA.
Q4: Are there efficient synthetic routes for obtaining this compound and its derivatives?
A4: Yes, researchers have developed a modified approach for the synthesis of this compound and its 5-methyl isomer [, ]. While specific details of this modified approach are not provided in the abstracts, it suggests ongoing efforts to optimize the synthesis of these compounds. Additionally, a new synthetic route utilizing Suzuki cross-coupling reactions has been successfully employed to synthesize various phenolic derivatives of chrysene and 5-methylchrysene []. These phenolic compounds serve as valuable precursors for further synthesizing dihydrodiol and diol epoxide metabolites, crucial for studying the carcinogenic potential of these polycyclic aromatic hydrocarbons [].
Q5: What analytical techniques are employed to identify and quantify this compound and its methylated isomers in environmental samples?
A5: Accurate identification and quantification of methylated polycyclic aromatic hydrocarbons (PAHs) like 6-MBA in environmental matrices pose a significant challenge due to the complexity of isomer separation []. While traditional gas chromatography-mass spectrometry (GC-MS) methods often group isomers based on molecular weight and alkylation degree, this can lead to inaccurate estimations of individual concentrations and associated toxicological risks []. To address this, researchers developed a two-dimensional GC method capable of separating fourteen methylated PAHs with the same molecular weight (242), including 6-MBA []. This advanced technique allows for improved identification and quantification of individual methylated PAHs in complex environmental samples, enabling more precise risk assessments [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)


![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)
![1-Methylbenz[a]anthracene](/img/structure/B134943.png)
![[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B134948.png)


![2-Methylbenz[a]anthracene](/img/structure/B134955.png)



